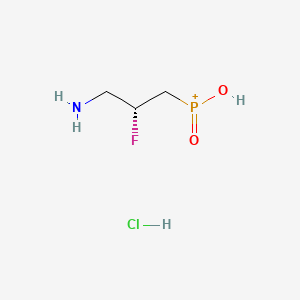

Lesogaberan hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H9ClFNO2P+ |

|---|---|

Molecular Weight |

176.53 g/mol |

IUPAC Name |

[(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium;hydrochloride |

InChI |

InChI=1S/C3H7FNO2P.ClH/c4-3(1-5)2-8(6)7;/h3H,1-2,5H2;1H/p+1/t3-;/m1./s1 |

InChI Key |

CJVIVHIKWIZWOJ-AENDTGMFSA-O |

Isomeric SMILES |

C([C@H](C[P+](=O)O)F)N.Cl |

Canonical SMILES |

C(C(C[P+](=O)O)F)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (R)-(3-amino-2-fluoropropyl) phosphinic acid (Lesogaberan)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(3-amino-2-fluoropropyl) phosphinic acid, also known as Lesogaberan (B1674770) (formerly AZD3355), is a potent and selective agonist of the GABA-B receptor.[1][2] It was developed by AstraZeneca as a potential treatment for gastroesophageal reflux disease (GERD).[3][4] As a structural analogue of the endogenous neurotransmitter γ-aminobutyric acid (GABA), Lesogaberan mimics the action of GABA at the GABA-B receptor, leading to a reduction in transient lower esophageal sphincter relaxations (TLESRs), a primary mechanism underlying GERD.[5][6] This document provides a comprehensive technical overview of Lesogaberan, including its chemical structure, synthesis, pharmacological properties, and the relevant biological pathways it modulates.

Chemical Structure and Properties

The chemical structure of (R)-(3-amino-2-fluoropropyl) phosphinic acid is presented below.

Chemical Structure:

Molecular Formula: C₃H₉FNO₂P

Molecular Weight: 141.08 g/mol

CAS Number: 344413-67-8[3]

IUPAC Name: [(2R)-3-amino-2-fluoropropyl]phosphinic acid[3]

Synthesis and Characterization

The synthesis of (R)-(3-amino-2-fluoropropyl) phosphinic acid has been reported by Alstermark et al. in the Journal of Medicinal Chemistry (2008). While the full detailed experimental protocol is available in the supplementary materials of the cited publication, a general overview of the synthetic approach is provided here. The synthesis involves the stereoselective introduction of the fluorine atom and the phosphinic acid moiety to a propyl-amino backbone.

General Synthetic Scheme:

The synthesis likely starts from a chiral precursor to establish the (R)-stereochemistry at the fluorinated carbon. A key step would involve the nucleophilic opening of a chiral aziridine (B145994) or epoxide with a phosphinic acid synthon, followed by deprotection steps to yield the final product.

Characterization:

The structure and purity of (R)-(3-amino-2-fluoropropyl) phosphinic acid are confirmed using a variety of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ³¹P NMR are used to elucidate the chemical structure and confirm the presence and connectivity of all atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final compound.

Quantitative Pharmacological Data

The pharmacological activity of Lesogaberan has been characterized in various preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species/System | Value | Reference(s) |

| EC₅₀ | Human recombinant GABA-B receptors | 8.6 nM | [2] |

| Kᵢ | Rat GABA-B receptors ([³H]GABA displacement) | 5.1 nM | [2] |

| Kᵢ | Rat GABA-A receptors ([³H]GABA displacement) | 1.4 µM | [2] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[7] Kᵢ (Inhibition constant) is a measure of the binding affinity of an inhibitor.

Table 2: Clinical Efficacy in GERD Patients (as add-on to PPI therapy)

| Dose | Primary Endpoint (Response Rate) | Reduction in TLESRs | Increase in LES Pressure | Reduction in Reflux Episodes | Reference(s) |

| 60 mg BID | 20.9% | - | - | - | [6] |

| 65 mg BID | - | 25% | 28% | ~35% | [5] |

| 120 mg BID | 25.6% | - | - | - | [6] |

| 180 mg BID | 23.5% | - | - | - | [6] |

| 240 mg BID | 26.2% (statistically significant vs. placebo) | - | - | - | [6] |

| Placebo | 17.9% | - | - | - | [6] |

BID: bis in die (twice a day); TLESRs: Transient Lower Esophageal Sphincter Relaxations; LES: Lower Esophageal Sphincter.

Experimental Protocols

GABA-B Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a standard procedure for determining the binding affinity of a test compound to the GABA-B receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human GABA-B receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Competition Assay:

-

In a microplate, add the membrane preparation, a fixed concentration of a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP54626), and varying concentrations of the test compound (Lesogaberan).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: GTPγS Binding Assay

This assay measures the functional activation of the G-protein coupled GABA-B receptor by an agonist.

-

Membrane Preparation: As described in the binding assay.

-

Assay Buffer: Prepare a buffer containing GDP (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 10 µM GDP, pH 7.4).

-

GTPγS Binding:

-

In a microplate, add the membrane preparation, varying concentrations of the test compound (Lesogaberan), and a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Incubate the mixture to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

-

-

Detection: Measure the radioactivity on the filters.

-

Data Analysis: Determine the EC₅₀ value and the maximal stimulation (Eₘₐₓ) by non-linear regression analysis of the concentration-response curve.

Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist like Lesogaberan initiates a cascade of intracellular events mediated by G-proteins. The following diagram illustrates the canonical GABA-B receptor signaling pathway.

Caption: GABA-B Receptor Signaling Pathway.

Experimental Workflow for Evaluating a Novel GABA-B Receptor Agonist

The following diagram outlines a typical workflow for the preclinical evaluation of a novel GABA-B receptor agonist.

Caption: Preclinical Drug Discovery Workflow for a GABA-B Agonist.

Conclusion

(R)-(3-amino-2-fluoropropyl) phosphinic acid (Lesogaberan) is a well-characterized, potent, and selective GABA-B receptor agonist. Its ability to reduce transient lower esophageal sphincter relaxations has been demonstrated in both preclinical and clinical settings, highlighting its potential as a therapeutic agent for GERD. This technical guide provides a foundational understanding of its chemical properties, synthesis, pharmacological profile, and mechanism of action, which can serve as a valuable resource for researchers and drug development professionals in the field of gastroenterology and neuroscience. Further research may explore its potential in other therapeutic areas where GABA-B receptor modulation is beneficial.

References

- 1. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lesogaberan - Wikipedia [en.wikipedia.org]

- 4. Reducing Adverse Effects During Drug Development: The Example of Lesogaberan and Paresthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Preclinical Pharmacology of Lesogaberan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesogaberan (B1674770) hydrochloride (AZD3355) is a potent and selective agonist of the γ-aminobutyric acid type B (GABA-B) receptor that was investigated for the treatment of gastroesophageal reflux disease (GERD). This technical guide provides a comprehensive overview of the preclinical pharmacology of lesogaberan, summarizing key in vitro and in vivo data. The document details the compound's mechanism of action, receptor binding and functional potency, and its effects in animal models of transient lower esophageal sphincter relaxations (TLESRs). Furthermore, it consolidates available information on the preclinical pharmacokinetics and safety profile of lesogaberan. All quantitative data are presented in structured tables for ease of reference, and key experimental methodologies are described. Visual diagrams of the GABA-B receptor signaling pathway and a representative experimental workflow are also provided to facilitate understanding.

Introduction

Gastroesophageal reflux disease is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms such as heartburn and regurgitation. A key mechanism underlying GERD is the occurrence of transient lower esophageal sphincter relaxations (TLESRs), which are brief, spontaneous relaxations of the lower esophageal sphincter (LES) independent of swallowing. The GABA-B receptor has been identified as a key regulator of TLESRs. Lesogaberan hydrochloride was developed as a peripherally acting GABA-B receptor agonist with the aim of reducing the frequency of TLESRs and thereby alleviating GERD symptoms, potentially with fewer central nervous system side effects than other GABA-B agonists like baclofen.[1][2]

Mechanism of Action

Lesogaberan is a selective agonist for the GABA-B receptor.[3][4] The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA in the nervous system. It functions as a heterodimer composed of two subunits, GABA-B1 and GABA-B2. Ligand binding to the GABA-B1 subunit induces a conformational change that leads to the activation of the associated G-protein (Gi/o) on the GABA-B2 subunit. This activation results in the dissociation of the G-protein into its Gα and Gβγ subunits, which in turn modulate downstream effector systems. The primary signaling pathways involve the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium (K+) channels, and the inhibition of voltage-gated calcium (Ca2+) channels. This cascade of events ultimately leads to a reduction in neuronal excitability and neurotransmitter release.

Signaling Pathway Diagram

Caption: GABA-B Receptor Signaling Pathway.

In Vitro Pharmacology

The in vitro pharmacological properties of lesogaberan have been characterized through receptor binding and functional assays.

Quantitative Data

| Parameter | Species/System | Value | Reference |

| Binding Affinity | |||

| IC50 (GABA displacement) | Rat brain membranes | 2 nM | [3] |

| Ki (vs [3H]GABA) | Rat GABAB | 5.1 nM | [4] |

| Ki (vs [3H]GABA) | Rat GABAA | 1.4 µM | [4] |

| Functional Potency | |||

| EC50 (Ca2+ mobilization) | CHO cells (human GABAB1a/2) | 8 nM | [3] |

| EC50 (Ca2+ mobilization) | CHO cells (human GABAB receptors) | 8.6 nM | [4] |

Experimental Protocols

3.2.1. Receptor Binding Assay (GABA Displacement)

-

Objective: To determine the binding affinity of lesogaberan to the GABA-B receptor.

-

Methodology: A competitive radioligand binding assay was performed using rat brain membranes. The assay measured the ability of lesogaberan to displace the binding of a radiolabeled GABA-B receptor ligand (details of the specific radioligand, such as [3H]GABA, were not specified in the available documentation). Membranes were incubated with the radioligand in the presence of increasing concentrations of lesogaberan. Non-specific binding was determined in the presence of a high concentration of unlabeled GABA. Following incubation, bound and free radioligand were separated by filtration, and the radioactivity retained on the filters was quantified by liquid scintillation counting. The concentration of lesogaberan that inhibited 50% of the specific binding (IC50) was then calculated.[3][4]

3.2.2. Functional Assay (Calcium Mobilization)

-

Objective: To assess the functional potency of lesogaberan as a GABA-B receptor agonist.

-

Methodology: A cell-based functional assay was conducted using Chinese Hamster Ovary (CHO) cells stably transfected with human recombinant GABA-B1a and GABA-B2 receptor subunits. These cells were also engineered to co-express a G-protein that couples receptor activation to the release of intracellular calcium. Cells were loaded with a calcium-sensitive fluorescent dye. Upon addition of lesogaberan, activation of the GABA-B receptor initiated a signaling cascade resulting in an increase in intracellular calcium concentration. This change in calcium levels was detected as an increase in fluorescence intensity. The concentration of lesogaberan that produced 50% of the maximal response (EC50) was determined from the concentration-response curve.[3]

In Vivo Pharmacology

The primary in vivo pharmacological effect of lesogaberan investigated preclinically was its ability to inhibit TLESRs in a relevant animal model.

Quantitative Data

| Species | Model | Dose | Effect | Reference |

| Dog | TLESR Model | 3 mg/kg (intragastric) | ~50% inhibition of TLESRs | [3] |

| Dog | Acid Reflux Model | 7 µmol/kg (oral) | Significant reduction in the number of reflux episodes and acid exposure time over 24 hours. | [5] |

Experimental Protocols

4.2.1. TLESR Dog Model

-

Objective: To evaluate the in vivo efficacy of lesogaberan in reducing the frequency of TLESRs.

-

Methodology: While specific details of the TLESR induction and measurement protocol are not fully available in the public domain, a general workflow can be inferred. The study likely involved the following steps:

-

Animal Model: Dogs, a species known to exhibit TLESRs similar to humans, were used.

-

Instrumentation: Animals were likely instrumented with a manometry catheter to measure pressures in the esophagus and lower esophageal sphincter, and a pH probe to detect acid reflux.

-

TLESR Induction: TLESRs are often induced by gastric distension, for example, through the infusion of a liquid meal or air into the stomach.

-

Drug Administration: Lesogaberan was administered directly into the stomach.[3]

-

Data Collection: Manometric and pH data were recorded for a defined period post-dosing to quantify the number and characteristics of TLESRs and reflux events.

-

Analysis: The frequency of TLESRs in the lesogaberan-treated group was compared to a control group.

-

Experimental Workflow Diagram

Caption: Representative Experimental Workflow for the TLESR Dog Model.

Preclinical Pharmacokinetics

The pharmacokinetic profile of lesogaberan has been evaluated in several preclinical species.

Quantitative Data

| Parameter | Species | Value | Reference |

| Bioavailability | |||

| Oral Bioavailability | Rat | 100% | [4] |

| Oral Bioavailability | Dog | 88% | [4] |

| Distribution | |||

| Plasma Protein Binding | Rat | 1% | [4] |

| Plasma Protein Binding | Human | 1% | [4] |

| General | |||

| Systemic Clearance | Rat | Relatively low | [4] |

ADME Summary

-

Absorption: Lesogaberan demonstrates high oral bioavailability in both rats and dogs.[4]

-

Distribution: Plasma protein binding of lesogaberan is very low in both rats and humans, suggesting a wide distribution into tissues.[4]

-

Metabolism: While detailed preclinical metabolism data is limited in the available literature, human studies indicate that metabolism is the major elimination pathway.[6]

-

Excretion: In humans, the majority of the administered dose is excreted in the urine as both the parent compound and metabolites.[6]

Preclinical Safety Pharmacology

Preclinical safety studies, including long-term bioassays, have been conducted on lesogaberan.

Key Findings

-

Long-term Studies: Preclinical studies with durations of up to 12 months and lifetime bioassays have been performed in rats and mice.[3]

-

Hepatic Safety: The toxicity profile from these studies showed no evidence of hepatic effects.[3]

-

General Observations:

-

Reproductive Toxicology: Preclinical reproductive toxicology studies did not identify any specific risks.[3]

Conclusion

This compound is a potent and selective GABA-B receptor agonist with a preclinical profile demonstrating the potential to reduce TLESRs, a key driver of GERD. In vitro studies confirmed its high affinity and functional activity at the GABA-B receptor. In vivo studies in dogs demonstrated its efficacy in inhibiting TLESRs and reducing acid reflux. The preclinical pharmacokinetic profile is characterized by high oral bioavailability and low plasma protein binding. Safety pharmacology studies indicated a generally favorable profile, with no observed hepatic toxicity. This comprehensive preclinical data package supported the progression of lesogaberan into clinical development.

References

- 1. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)-receptor agonist reflux inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]

- 5. The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

AZD3355: A Comprehensive Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD3355, also known as Lesogaberan (B1674770), is a selective agonist of the gamma-aminobutyric acid type B (GABA-B) receptor. Initially developed by AstraZeneca for the treatment of gastroesophageal reflux disease (GERD), the compound showed limited clinical efficacy for this indication. However, a subsequent computational drug repositioning effort identified AZD3355 as a promising candidate for the treatment of non-alcoholic steatohepatitis (NASH). Preclinical studies have since demonstrated its potential hepatoprotective, anti-inflammatory, and anti-fibrotic properties. This document provides a detailed technical guide on the discovery, development history, mechanism of action, and experimental data associated with AZD3355.

Discovery and Initial Development for Gastroesophageal Reflux Disease (GERD)

AZD3355 was rationally designed as a peripherally-restricted GABA-B receptor agonist with the goal of reducing transient lower esophageal sphincter relaxations (TLESRs), a key mechanism in the pathophysiology of GERD.[1] Compared to the existing GABA-B agonist baclofen, AZD3355 was developed to have a more favorable side-effect profile by limiting its penetration into the central nervous system.[2]

Preclinical Pharmacology in GERD Models

In preclinical studies, AZD3355 demonstrated potent and selective agonism at the GABA-B receptor. In dog models, it was shown to effectively inhibit TLESRs and reduce acid reflux.[2]

Clinical Development for GERD

AZD3355 progressed to Phase I and II clinical trials for the treatment of GERD.[3] As an add-on therapy to proton pump inhibitors (PPIs), it demonstrated a reduction in the number of TLESRs, an increase in lower esophageal sphincter pressure, and a decrease in reflux episodes in patients with GERD.[4][5] However, a Phase 2b clinical trial (NCT01005251) revealed that AZD3355 did not achieve a clinically meaningful improvement in GERD symptoms, leading to the discontinuation of its development for this indication by AstraZeneca.[6][7]

Repositioning for Non-alcoholic Steatohepatitis (NASH)

In a significant turn in its development trajectory, AZD3355 was identified as a potential therapeutic for NASH through a computational drug repositioning strategy.[1][7] This approach utilized connectivity mapping to compare the gene expression signatures of various drugs with disease-specific gene expression profiles, revealing a potential beneficial role for a GABA-B agonist in NASH.[8]

Preclinical Evidence in NASH Models

Subsequent preclinical investigations have provided evidence supporting the therapeutic potential of AZD3355 in NASH. These studies have demonstrated its ability to mitigate key pathological features of the disease.

-

In Vitro and Ex Vivo Studies: In human hepatic stellate cells and precision-cut liver slices, AZD3355 was shown to down-regulate the expression of pro-fibrotic and pro-inflammatory genes and proteins.[1][7]

-

In Vivo Studies: In a well-established murine model of NASH, administration of AZD3355 resulted in improved liver histology, a reduction in the expression of genes associated with fibrosis, and a decrease in the development of liver tumors.[7] The efficacy observed in this animal model was comparable to that of obeticholic acid, a known FXR agonist with activity in NASH.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of AZD3355.

Table 1: Receptor Binding and Potency

| Parameter | Species/System | Value | Reference |

| EC50 | Human recombinant GABA-B receptors | 8.6 nM | [9] |

| Ki | Rat GABA-B receptors | 5.1 nM | [9] |

| Ki | Rat GABA-A receptors | 1.4 µM | [9] |

Table 2: Preclinical Efficacy in a Dog Model of GERD

| Treatment | Dose | Reduction in Reflux Episodes (vs. Control) | Reduction in Acid Exposure Time (vs. Control) | Reference |

| Lesogaberan | 7 µmol/kg | 57% | 54% | [2] |

| Baclofen | 2.8 µmol/kg | 40% | 31% | [2] |

Table 3: Clinical Trial Results for GERD (NCT00394472)

| Treatment Group | N | Responder Rate | p-value (vs. Placebo) | Reference |

| Lesogaberan (65 mg BID) | 114 | 16% | 0.026 | [3] |

| Placebo | 118 | 8% | - | [3] |

Table 4: Clinical Trial Results for GERD (NCT01005251)

| Treatment Group | N | Responder Rate | p-value (vs. Placebo) | Reference |

| Lesogaberan (60 mg BID) | ~132 | 20.9% | NS | [6] |

| Lesogaberan (120 mg BID) | ~133 | 25.6% | NS | [6] |

| Lesogaberan (180 mg BID) | ~132 | 23.5% | NS | [6] |

| Lesogaberan (240 mg BID) | ~132 | 26.2% | < 0.1 | [6] |

| Placebo | ~132 | 17.9% | - | [6] |

Experimental Protocols

In Vitro Assay for GABA-B Receptor Activation

Objective: To determine the potency of AZD3355 in activating the human GABA-B receptor.

Methodology:

-

Chinese Hamster Ovary (CHO) cells were stably co-transfected with cDNAs encoding the human GABA-B R1a and GABA-B R2 receptor subunits, along with a G-protein-coupled inwardly rectifying potassium channel (GIRK1).

-

Cells were cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

-

For the assay, cells were plated in 96-well plates and loaded with a fluorescent membrane potential-sensitive dye.

-

Increasing concentrations of AZD3355 were added to the wells.

-

Changes in membrane potential due to GIRK channel activation were measured using a fluorescence plate reader.

-

The EC50 value was calculated from the concentration-response curve.

In Vivo Murine Model of NASH

Objective: To evaluate the efficacy of AZD3355 in a preclinical model of NASH.

Methodology:

-

Male C57BL/6J mice were fed a high-fat, high-carbohydrate diet for 12 weeks to induce obesity and insulin (B600854) resistance.

-

Following the initial dietary induction, mice were administered a low dose of carbon tetrachloride (CCl4) twice weekly for 8 weeks to induce liver fibrosis.

-

During the CCl4 administration period, mice were treated daily with either vehicle, AZD3355 (at various doses), or a positive control (e.g., obeticholic acid) via oral gavage.

-

At the end of the treatment period, animals were euthanized, and liver tissue and blood samples were collected.

-

Liver tissue was processed for histological analysis (H&E staining for steatosis and inflammation, Sirius Red staining for fibrosis) and gene expression analysis (qRT-PCR for markers of fibrosis and inflammation).

-

Blood samples were analyzed for markers of liver injury (ALT, AST).

Visualizations

Signaling Pathway

Caption: AZD3355 activates the GABA-B receptor, leading to downstream cellular effects.

Experimental Workflow for NASH In Vivo Model

Caption: Workflow for the in vivo evaluation of AZD3355 in a murine NASH model.

AZD3355 Development Timeline

Caption: The development history of AZD3355 from a GERD candidate to a potential NASH therapeutic.

References

- 1. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel reflux inhibitor lesogaberan (AZD3355) as add-on treatment in patients with GORD with persistent reflux symptoms despite proton pump inhibitor therapy: a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]

- 5. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Lesogaberan Hydrochloride: A Technical Guide to its Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesogaberan (B1674770) hydrochloride (AZD-3355), a potent and selective agonist for the Gamma-aminobutyric acid type B (GABA-B) receptor, has been investigated for its therapeutic potential in various conditions. Initially developed for gastroesophageal reflux disease (GERD), recent research has unveiled promising applications in non-alcoholic steatohepatitis (NASH) and chronic cough. This technical guide provides an in-depth overview of the core therapeutic targets of Lesogaberan, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Primary Therapeutic Target: GABA-B Receptor

Lesogaberan's primary mechanism of action is the activation of the GABA-B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission.

Binding Affinity and Potency

Preclinical studies have demonstrated Lesogaberan's high affinity and potency for the GABA-B receptor.

| Parameter | Species | Tissue/System | Value | Reference |

| EC50 | Human | Recombinant GABA-B Receptor | 8.6 nM | [1][2] |

| Ki | Rat | Brain Membranes ([3H]GABA displacement) | 5.1 nM | [1][2] |

| Ki | Rat | Brain Membranes ([3H]GABA displacement) - GABA-A Receptor | 1.4 µM | [1][2] |

Signaling Pathway

Activation of the GABA-B receptor by Lesogaberan initiates a cascade of intracellular events, leading to the modulation of neuronal excitability.

Figure 1: Lesogaberan-induced GABA-B receptor signaling pathway.

Therapeutic Application in Gastroesophageal Reflux Disease (GERD)

Lesogaberan was initially developed to treat GERD by targeting transient lower esophageal sphincter relaxations (TLESRs), a primary cause of reflux.

Clinical Efficacy

Clinical trials have demonstrated Lesogaberan's ability to reduce GERD symptoms.

| Study Phase | Dosage | Treatment Duration | Key Findings | Reference |

| Phase 2 | 65mg BID (add-on to PPI) | 2 days | - 25% reduction in TLESRs- 28% increase in LES pressure- 47% reduction in reflux episodes (post-prandial) | [3] |

| Phase 2b | 60, 120, 180, 240mg BID (add-on to PPI) | 4 weeks | - 26.2% response rate at 240mg vs 17.9% for placebo (statistically significant) | [4] |

Experimental Protocol: Phase 2b Clinical Trial (NCT01005251)

This randomized, double-blind, placebo-controlled, multi-center study evaluated the efficacy and safety of Lesogaberan as an add-on therapy for GERD patients partially responsive to proton pump inhibitors (PPIs).[4][5]

Figure 2: Workflow of the Phase 2b clinical trial for Lesogaberan in GERD.

Emerging Therapeutic Target: Non-Alcoholic Steatohepatitis (NASH)

Recent research has identified Lesogaberan as a potential therapeutic agent for NASH, a chronic liver disease characterized by inflammation and fibrosis. This discovery was facilitated by a computational drug repositioning strategy.

Rationale for Repurposing: Connectivity Map

A connectivity map approach was employed to compare gene expression signatures of various drugs with disease-specific gene expression profiles. This analysis revealed a significant inverse correlation between the gene expression signature of Lesogaberan and that of NASH, suggesting a potential therapeutic effect.

Figure 3: Conceptual workflow of the Connectivity Map approach for drug repositioning.

Anti-fibrotic Effects in Hepatic Stellate Cells

In vitro studies using human hepatic stellate cells (the primary fibrogenic cells in the liver) have demonstrated that Lesogaberan can downregulate the expression of key profibrotic genes.

| Cell Line | Treatment Concentration | Duration | Key Findings |

| LX-2 (immortalized human hepatic stellate cells) | 30 nM, 100 nM | 48 and 72 hours | Dose-dependent downregulation of fibrogenic mRNA expression. |

| Primary human hepatic stellate cells | 30 nM | 72 hours | Significant downregulation of stellate cell activation genes. |

Signaling Pathway in Hepatic Stellate Cells

Transcriptomic analysis of hepatic stellate cells treated with Lesogaberan identified key regulatory nodes that are impacted, suggesting a potential signaling pathway for its anti-fibrotic effects.

Figure 4: Proposed signaling pathway of Lesogaberan in hepatic stellate cells.

Experimental Protocol: In Vitro Treatment of Hepatic Stellate Cells

The anti-fibrotic potential of Lesogaberan was assessed using both an immortalized human hepatic stellate cell line (LX-2) and primary human hepatic stellate cells.

-

Cell Culture: LX-2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and penicillin-streptomycin. Primary human hepatic stellate cells were also cultured in DMEM with appropriate supplements.

-

Treatment: Cells were treated with either DMSO (vehicle control), Lesogaberan (at concentrations of 30 nM and 100 nM), or a positive control (e.g., Sorafenib).

-

Duration: Treatments were carried out for 48 and 72 hours.

-

Analysis: Following treatment, gene expression of profibrotic markers (e.g., collagen1α1, αSMA) was quantified using methods such as quantitative real-time PCR (qRT-PCR).

Therapeutic Target in Chronic Cough

Lesogaberan has been investigated for its potential to treat refractory chronic cough, a condition characterized by a hypersensitive cough reflex.

Clinical Efficacy

A clinical trial in patients with refractory chronic cough showed that while Lesogaberan did not significantly reduce the overall frequency of coughing, it did impact cough hypersensitivity.

| Dosage | Treatment Duration | Key Findings | Reference |

| 120mg MR BID | 2 weeks | - 26% reduction in cough counts (not statistically significant, p=0.12)- Significant improvement in cough responses to capsaicin (B1668287) (p=0.04)- Significant reduction in the number of cough bouts (p=0.04) | [6][7][8] |

Experimental Protocol: Chronic Cough Clinical Trial

A single-center, placebo-controlled, double-blind, randomized crossover study was conducted to evaluate the effects of Lesogaberan on cough frequency and capsaicin-evoked coughs.[6][7][9][10][11]

Figure 5: Workflow of the crossover clinical trial for Lesogaberan in chronic cough.

-

Capsaicin Challenge Protocol: To assess cough reflex sensitivity, patients inhaled escalating doses of capsaicin, a known tussive agent. The concentration of capsaicin required to elicit a certain number of coughs (e.g., C2 or C5, the concentration causing 2 or 5 coughs, respectively) was measured. An increase in the C2 or C5 value indicates a desensitization of the cough reflex.

-

Objective Cough Monitoring: Twenty-four-hour cough frequency was measured using an acoustic monitoring system, such as the VitaloJAK, which is a wearable device that records ambulatory coughs. The recordings are then analyzed to provide an objective count of cough events.

Conclusion

Lesogaberan hydrochloride is a selective GABA-B receptor agonist with a well-defined mechanism of action. While its initial development focused on GERD, emerging evidence strongly suggests its therapeutic potential in NASH and chronic cough. The anti-fibrotic effects in hepatic stellate cells and the modulation of cough hypersensitivity represent novel and promising areas for future drug development. Further research is warranted to fully elucidate the downstream signaling pathways in these new therapeutic contexts and to translate these preclinical and early clinical findings into effective treatments for patients.

References

- 1. A review of connectivity map and computational approaches in pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. [PDF] Clinical connectivity map for drug repurposing: using laboratory results to bridge drugs and diseases | Semantic Scholar [semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Decoding Connectivity Map-based drug repurposing for oncotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ISRCTN [isrctn.com]

- 8. The GABAB receptor inhibits activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. progettolibra.it [progettolibra.it]

- 11. A double-blind randomised placebo-controlled trial investigating the effects of lesogaberan on the objective cough frequency and capsaicin-evoked coughs in patients with refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Lesogaberan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesogaberan hydrochloride (AZD3355) is a potent and selective agonist for the γ-aminobutyric acid (GABA) type B receptor (GABAB). Developed initially for the treatment of gastroesophageal reflux disease (GERD), its mechanism of action centers on the modulation of inhibitory neurotransmission. This technical guide provides an in-depth overview of the in vitro pharmacological properties of this compound, presenting key data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Core Data Presentation

The in vitro activity of this compound has been quantified through various binding and functional assays. The following tables summarize the key quantitative parameters, offering a clear comparison of its affinity and potency.

| Parameter | Receptor | Species | Tissue/System | Value | Reference |

| Ki | GABAB | Rat | Brain Membranes | 5.1 nM | [1] |

| Ki | GABAA | Rat | Brain Membranes | 1.4 µM | [1] |

| IC50 | GABAB | Rat | Brain Membranes | 2 nM | [2] |

| EC50 | Human GABAB1a/2 | CHO Cells | Increased Intracellular Ca2+ | 8.6 nM | [1][2] |

Table 1: Binding Affinity and Functional Potency of this compound. This table presents the key in vitro pharmacological parameters of Lesogaberan, demonstrating its high affinity and potency for the GABAB receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for the key experiments used to characterize this compound.

Radioligand Binding Assay: [3H]GABA Displacement

This assay determines the binding affinity of this compound to GABA receptors by measuring its ability to displace a radiolabeled ligand, [3H]GABA, from rat brain membranes.

1. Membrane Preparation:

-

Whole rat brains are homogenized in ice-cold buffer (e.g., 0.32 M sucrose (B13894) solution).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g for 30 minutes) to pellet the crude membrane fraction.

-

The pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.

-

The final membrane pellet is resuspended in a known volume of assay buffer and the protein concentration is determined (e.g., using a BCA or Bradford assay).

2. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing a divalent cation like MgCl2).

-

A range of concentrations of this compound (or other competing ligands).

-

A fixed concentration of [3H]GABA.

-

The prepared rat brain membrane suspension.

-

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

-

The plates are incubated at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.

3. Detection and Data Analysis:

-

The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Lesogaberan that inhibits 50% of the specific binding of [3H]GABA).

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Intracellular Calcium Mobilization in CHO Cells

This assay measures the functional potency of this compound by quantifying its ability to stimulate an increase in intracellular calcium ([Ca2+]i) in Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant GABAB receptor (subunits GABAB1a and GABAB2).

1. Cell Culture and Plating:

-

CHO cells stably co-expressing the human GABAB1a and GABAB2 receptor subunits are cultured in appropriate media (e.g., Ham's F-12) supplemented with fetal bovine serum and selective antibiotics.

-

Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere and grow to a near-confluent monolayer.

2. Fluorescent Dye Loading:

-

The cell culture medium is removed, and the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES buffer).

-

The cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 60 minutes). The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane.

-

After loading, the cells are washed again to remove excess extracellular dye.

3. Compound Addition and Signal Detection:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

A baseline fluorescence reading is taken before the addition of the compound.

-

Varying concentrations of this compound are automatically added to the wells.

-

The fluorescence intensity is measured kinetically over time. Agonist binding to the GABAB receptor activates Gq/11-coupled signaling (often through a chimeric G-protein), leading to the release of Ca2+ from intracellular stores and a subsequent increase in fluorescence.

4. Data Analysis:

-

The change in fluorescence intensity is calculated for each well.

-

The data are normalized to the maximum response and plotted against the logarithm of the Lesogaberan concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the EC50 value (the concentration of Lesogaberan that produces 50% of the maximal response).

Mandatory Visualizations

Signaling Pathway of GABAB Receptor Activation

Caption: GABAB receptor signaling cascade initiated by Lesogaberan.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for the [3H]GABA displacement binding assay.

Experimental Workflow for Functional Calcium Mobilization Assay

Caption: Workflow for the intracellular calcium mobilization functional assay.

References

An In-depth Technical Guide to the Pharmacodynamics of Peripherally Restricted GABA-B Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of peripherally restricted GABA-B agonists, compounds with significant therapeutic potential for conditions such as gastroesophageal reflux disease (GERD) and visceral pain. By selectively targeting GABA-B receptors outside the central nervous system (CNS), these agents aim to minimize the dose-limiting side effects associated with centrally acting agonists, such as sedation and muscle weakness.

Core Concepts in GABA-B Receptor Pharmacodynamics

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, with its effects mediated by both ionotropic GABA-A and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, modulate downstream signaling cascades to produce a slow and prolonged inhibitory effect.

Functionally, GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits. The GABA-B1 subunit is responsible for binding GABA and its agonists, while the GABA-B2 subunit is crucial for G-protein coupling and signal transduction. Activation of the GABA-B receptor leads to the dissociation of the associated G-protein into its Gαi/o and Gβγ subunits, which in turn mediate the downstream effects.

Signaling Pathways of GABA-B Receptor Activation

The activation of peripheral GABA-B receptors by an agonist initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release. The key events in this pathway are depicted below.

Caption: GABA-B Receptor Signaling Pathway.

Quantitative Pharmacodynamics of Peripherally Restricted GABA-B Agonists

The pharmacodynamic properties of peripherally restricted GABA-B agonists are typically characterized by their binding affinity (Ki) and functional potency (EC50) at the GABA-B receptor. The following table summarizes available quantitative data for key compounds.

| Compound | Receptor | Assay Type | Species | Ki (nM) | EC50 (nM) | Reference |

| Lesogaberan (B1674770) | GABA-B | [3H]GABA displacement | Rat | 5.1 | - | [1] |

| Human GABA-B | Functional Assay | Human | - | 8.6 | [1] | |

| Baclofen (B1667701) (R-enantiomer) | GABA-B | Functional Assay (DA neuron firing) | Rat | - | 270 | [2] |

| ADX71943 (PAM) | Human GABA-B | GABA Potentiation | Human | - | 40 | [3] |

Experimental Protocols for Assessing Pharmacodynamics

The evaluation of peripherally restricted GABA-B agonists involves a combination of in vitro and in vivo assays to determine their potency, efficacy, and selectivity.

In Vitro Assays

4.1.1. Radioligand Binding Assay

This assay measures the affinity of a test compound for the GABA-B receptor by competing with a radiolabeled ligand.

-

Objective: To determine the binding affinity (Ki) of the test compound.

-

Materials:

-

Cell membranes expressing recombinant human or animal GABA-B receptors.

-

Radioligand (e.g., [3H]CGP54626).

-

Test compound at various concentrations.

-

Binding buffer (e.g., 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 5 mM D-glucose, pH 7.4).[4]

-

Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4).[4]

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 1.5 hours at room temperature).[4]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

4.1.2. GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor upon agonist binding.

-

Objective: To determine the potency (EC50) and efficacy of the test compound as a GABA-B agonist.

-

Materials:

-

Cell membranes expressing GABA-B receptors.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Test compound at various concentrations.

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[4]

-

-

Procedure:

-

Incubate the cell membranes with GDP, [35S]GTPγS, and varying concentrations of the test compound.

-

Allow the reaction to proceed (e.g., 30 minutes at 30°C).[4]

-

Terminate the reaction by filtration.

-

Measure the amount of [35S]GTPγS bound to the G-proteins.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the amount of [35S]GTPγS binding against the concentration of the test compound.

-

Determine the EC50 value (concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal effect).

-

In Vivo Models

4.2.1. Acetic Acid-Induced Writhing Test (Visceral Pain)

This model is used to assess the peripheral analgesic activity of a compound.

-

Objective: To evaluate the ability of the test compound to reduce visceral pain.

-

Animals: Mice.

-

Procedure:

-

Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally).

-

After a predetermined time, inject a dilute solution of acetic acid (e.g., 0.6% in saline) intraperitoneally to induce writhing (abdominal constrictions).

-

Observe the animals for a set period (e.g., 20 minutes) and count the number of writhes.

-

-

Data Analysis:

-

Compare the number of writhes in the test compound-treated group to the vehicle-treated group.

-

Calculate the percentage of inhibition of writhing.

-

4.2.2. Formalin Test (Inflammatory Pain)

This model assesses both acute and tonic pain responses.

-

Objective: To evaluate the analgesic effect of the test compound on inflammatory pain.

-

Animals: Rats or mice.

-

Procedure:

-

Administer the test compound or vehicle.

-

Inject a dilute solution of formalin (e.g., 5% in saline) into the plantar surface of the hind paw.

-

Observe the animal's behavior and record the time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

-

-

Data Analysis:

-

Compare the duration of licking/biting in the treated group to the vehicle group for both phases.

-

4.2.3. Transient Lower Esophageal Sphincter Relaxation (TLESR) Model

This model is used to evaluate compounds for the treatment of GERD.

-

Objective: To assess the ability of the test compound to inhibit TLESRs.

-

Animals: Dogs.

-

Procedure:

-

Surgically implant a manometry catheter to measure pressures in the esophagus and lower esophageal sphincter (LES).

-

After recovery, induce TLESRs by gastric distension with a liquid meal and air insufflation.[5]

-

Administer the test compound or vehicle (e.g., intravenously or intragastrically) and measure the frequency and duration of TLESRs.[5]

-

-

Data Analysis:

-

Compare the number of TLESRs in the treated group to the control group.

-

Experimental Workflow for Preclinical Development

The preclinical development of a peripherally restricted GABA-B agonist typically follows a structured workflow to assess its potential as a therapeutic agent.

Caption: Preclinical Development Workflow.

Conclusion

Peripherally restricted GABA-B agonists represent a promising therapeutic class with the potential to treat a variety of disorders with a favorable side-effect profile. A thorough understanding of their pharmacodynamics, facilitated by the experimental protocols and workflows outlined in this guide, is essential for the successful development of novel and effective therapies. The continued investigation into the quantitative aspects of their peripheral action will further refine the selection and optimization of lead candidates for clinical development.

References

- 1. Simultaneous Quantitation of S(+)- and R(-)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC-APCI-MS/MS: An Application for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, isovaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of the GABA(B) receptor inhibits transient lower esophageal sphincter relaxations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Lesogaberan hydrochloride for non-alcoholic steatohepatitis

An In-depth Technical Guide on Lesogaberan Hydrochloride for Non-alcoholic Steatohepatitis

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe manifestation of non-alcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. With no currently approved pharmacological treatments, there is a significant unmet medical need for effective therapies. Computational drug repositioning has identified Lesogaberan (AZD3355), a selective γ-aminobutyric acid (GABA) type B receptor agonist previously investigated for gastroesophageal reflux disease, as a promising candidate for NASH treatment.[1][2][3] Preclinical studies have demonstrated its hepatoprotective, anti-inflammatory, and antifibrotic properties.[1][2] This technical guide provides a comprehensive overview of the preclinical data and methodologies related to the evaluation of Lesogaberan for NASH.

Mechanism of Action

Lesogaberan is a potent agonist of the GABA-B receptor, a G-protein coupled receptor.[4] The therapeutic rationale for its use in NASH is based on its ability to modulate key pathological pathways in activated hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[5] Transcriptomic analysis of human HSCs treated with Lesogaberan revealed an impact on key regulatory nodes, including Myc, as well as MAP and ERK kinases.[2][3] The proposed signaling pathway suggests that Lesogaberan's activation of the GABA-B receptor on HSCs leads to the inhibition of downstream pro-fibrotic and pro-inflammatory signaling cascades.

Preclinical Data

The efficacy of Lesogaberan in NASH has been evaluated in several preclinical models, including immortalized human hepatic stellate cells (LX-2), primary human HSCs, human precision-cut liver slices (PCLS), and a murine model of NASH.[2]

In Vitro Efficacy

Table 1: Effect of Lesogaberan on Gene Expression in Human Hepatic Stellate Cells

| Cell Type | Treatment | Duration | Target Gene | Result |

|---|---|---|---|---|

| LX-2 Cells | Lesogaberan (30 nM) | 72h | α-SMA | Significant down-regulation[2] |

| LX-2 Cells | Lesogaberan (100 nM) | 72h | α-SMA | Significant down-regulation[2] |

| LX-2 Cells | Lesogaberan (30 nM) | 72h | COL1A1 | Significant down-regulation[2] |

| LX-2 Cells | Lesogaberan (100 nM) | 72h | COL1A1 | Significant down-regulation[2] |

| Primary Human HSCs | Lesogaberan (30 nM) | 72h | α-SMA | Significant down-regulation[2] |

| Primary Human HSCs | Lesogaberan (30 nM) | 72h | COL1A1 | Significant down-regulation[2] |

| Primary Human HSCs | Lesogaberan (30 nM) | 72h | TIMP1 | Significant down-regulation[2] |

| Primary Human HSCs | Lesogaberan (30 nM) | 72h | TGFβ1 | Significant down-regulation[2] |

Table 2: Effect of Lesogaberan in Human Precision-Cut Liver Slices (PCLS)

| Treatment | Target Gene / Protein | Result |

|---|---|---|

| Lesogaberan | Collagen1α1 mRNA | Down-regulated[2][3] |

| Lesogaberan | α-SMA mRNA | Down-regulated[2][3] |

| Lesogaberan | TNF-α mRNA | Down-regulated[2][3] |

| Lesogaberan | Secreted Collagen1α1 | Down-regulated[2][3] |

In Vivo Efficacy

A well-validated murine model that faithfully replicates the histological and transcriptomic features of human NASH was utilized to assess the in vivo efficacy of Lesogaberan.[2]

Table 3: In Vivo Effects of Lesogaberan in a Murine NASH Model

| Parameter | Vehicle Control | Lesogaberan (10 mg/kg) | Lesogaberan (30 mg/kg) | Obeticholic Acid (30 mg/kg) |

|---|---|---|---|---|

| Hepatic Collagen Deposition (% area) | ||||

| Male | ~1.5% | Significant reduction | Significant reduction | Significant reduction |

| Female | ~1.25% | Significant reduction | Significant reduction | Significant reduction |

| Hepatocellular Carcinoma (HCC) Development | ||||

| Tumor Incidence (Male) | 100% | Reduced | Reduced | Reduced |

| Tumor Incidence (Female) | 50% | Reduced | Reduced | Reduced |

| Total Tumors per Mouse (Male) | ~4.5 | Dose-dependent reduction | Dose-dependent reduction | Reduction observed |

| Total Tumors per Mouse (Female) | ~1.0 | Dose-dependent reduction | Dose-dependent reduction | Reduction observed |

Note: Specific quantitative values for reduction were presented graphically in the source publication. The table reflects the reported significant and dose-dependent reductions.[2]

Experimental Protocols

The preclinical evaluation of Lesogaberan for NASH involved a multi-stage approach, from computational screening to in vivo validation.

Human Hepatic Stellate Cell Culture

-

Cell Lines: The immortalized human hepatic stellate cell line LX-2 and primary human HSCs were used.[2]

-

Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).[2]

-

Treatment: LX-2 cells were treated with either DMSO (vehicle), Lesogaberan (30 nM or 100 nM), or Sorafenib (7500 nM) as a positive control for 48 and 72 hours. Primary human HSCs were treated with DMSO or Lesogaberan (30 nM) for 72 hours.[2]

-

Analysis: Following treatment, RNA was isolated for gene expression analysis via qPCR and RNA-sequencing to assess changes in fibrogenic and inflammatory markers.[2]

Human Precision-Cut Liver Slices (PCLS)

-

Source: PCLS were prepared from human liver tissue obtained from donors.[2]

-

Treatment: Liver slices were treated with Lesogaberan to evaluate its effects on a multi-cellular tissue environment.[2]

-

Analysis: Changes in the expression of profibrotic and inflammatory genes (Collagen1α1, α-SMA, TNF-α) and the secretion of collagen were measured.[2][3]

In Vivo Murine NASH Model

-

Model: The "FAT-NASH" (Fibrosis And Tumors, NASH) model was used. C57BL/6J mice were fed a Western diet (high in fat, sucrose, and cholesterol) and administered weekly low-dose carbon tetrachloride (CCl4) injections for 24 weeks to induce NASH with fibrosis and HCC development.[2]

-

Drug Administration: From week 13 to week 24, mice received twice-daily oral gavage of either vehicle, Lesogaberan (10 mg/kg or 30 mg/kg), or obeticholic acid (OCA, 30 mg/kg) as a positive control, five days a week.[2]

-

Endpoints: At 24 weeks, livers were harvested for analysis.

Discussion and Future Perspectives

The preclinical data strongly suggest that this compound warrants further investigation as a therapeutic agent for NASH. Its demonstrated anti-inflammatory and antifibrotic effects in various relevant models, including human-derived cells and tissues, are promising.[1][2] The in vivo efficacy, which was comparable to the advanced clinical candidate obeticholic acid, further strengthens its potential.[2]

It is noteworthy that some studies have suggested that general GABA administration may exacerbate liver injury in certain experimental models of NASH. This highlights the importance of targeting specific GABA receptors, in this case, the GABA-B receptor with a selective agonist like Lesogaberan, to achieve therapeutic benefits. The distinct pharmacological profile of Lesogaberan likely accounts for its beneficial effects compared to non-specific GABA administration.

Future research should focus on elucidating the detailed molecular interactions downstream of GABA-B receptor activation in HSCs to fully understand its mechanism of action. Ultimately, the promising preclinical findings need to be validated in well-designed clinical trials to establish the safety and efficacy of Lesogaberan in patients with NASH.[2] No clinical trials for Lesogaberan in NASH are currently registered, representing a critical next step in its development for this indication.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. researchgate.net [researchgate.net]

Repositioning AZD3355 for Liver Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the scientific rationale and preclinical evidence supporting the repositioning of AZD3355 (Lesogaberan), a GABA-B receptor agonist, for the treatment of liver fibrosis. This document outlines the drug's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Introduction to AZD3355 and Liver Fibrosis

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix proteins, which can progress to cirrhosis and liver failure.[1] Currently, there are no approved therapies that directly target the fibrotic process. AZD3355, also known as Lesogaberan, is a selective gamma-aminobutyric acid type B (GABA-B) receptor agonist originally developed for the treatment of gastroesophageal reflux disease (GERD).[2][3] A computational drug repositioning strategy identified AZD3355 as a potential candidate for non-alcoholic steatohepatitis (NASH) and liver fibrosis.[4][5][6] Preclinical studies have since demonstrated its hepatoprotective, anti-inflammatory, and antifibrotic properties.[4][5]

Mechanism of Action and Signaling Pathway

AZD3355 exerts its therapeutic effects by activating the GABA-B receptor.[3] In the context of liver fibrosis, the activation of GABA-B receptors on hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, is believed to be the key mechanism.[1] This activation has been shown to inhibit HSC activation and proliferation.[7] Transcriptomic analysis has revealed that AZD3355 impacts key regulatory nodes, including Myc, as well as MAP and ERK kinases.[4][5][6] The GABA-B receptor may also play a protective role in the liver by ameliorating liver injury.[1][8]

Signaling Pathway Diagram

Caption: Proposed signaling pathway of AZD3355 in hepatic stellate cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of AZD3355 in models of liver fibrosis.

Table 1: In Vitro Efficacy of AZD3355 on Human Hepatic Stellate Cells (LX-2)

| Gene | Treatment | Concentration | Time Point | % Down-regulation (mRNA) |

| COL1A1 | AZD3355 | 30 nM | 72h | Significant |

| αSMA | AZD3355 | 30 nM | 72h | Significant |

| MMP2 | AZD3355 | 30 nM | 72h | Significant |

Data extracted from a study demonstrating dose-dependent and reversible down-regulation of fibrogenic gene expression in response to AZD3355.[5]

Table 2: In Vivo Efficacy of AZD3355 in a Murine NASH Model with Fibrosis

| Parameter | Vehicle | AZD3355 (10 mg/kg) | AZD3355 (30 mg/kg) |

| Hepatic Collagen Content (% Area) | |||

| Male | High | Significantly Reduced | Significantly Reduced |

| Female | High | Significantly Reduced | Significantly Reduced |

| Profibrogenic Gene Expression | |||

| COL1A1 | High | Significantly Down-regulated | Significantly Down-regulated |

| αSMA | High | Significantly Down-regulated | Significantly Down-regulated |

| TNF-α | High | Significantly Down-regulated | Significantly Down-regulated |

| Tumor Development | High | Significantly Reduced | Significantly Reduced |

Data from a study in a robust murine model of NASH, where AZD3355 treatment led to significant improvements in histology and profibrogenic gene expression.[4][5][9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of AZD3355 for liver fibrosis.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This is a widely used and reproducible model for inducing liver fibrosis.[10][11][12]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Carbon tetrachloride (CCl4)

-

Corn oil or mineral oil[13]

-

AZD3355

-

Vehicle for AZD3355

-

Gavage needles

-

Syringes and needles for intraperitoneal (IP) injection

Procedure:

-

Induction of Fibrosis:

-

Drug Treatment:

-

Following the fibrosis induction period, randomize mice into treatment groups (e.g., vehicle control, AZD3355 low dose, AZD3355 high dose).

-

Prepare AZD3355 in a suitable vehicle for oral gavage.

-

Administer AZD3355 or vehicle daily via oral gavage for the specified treatment period (e.g., 2-4 weeks).

-

-

Assessment of Fibrosis:

-

At the end of the treatment period, euthanize the mice.

-

Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).[12]

-

Perfuse and collect the liver. A portion of the liver should be fixed in 10% neutral buffered formalin for histological analysis, and another portion should be snap-frozen in liquid nitrogen for molecular analysis.

-

Histological Analysis:

-

Embed fixed liver tissue in paraffin (B1166041) and section.

-

Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Picrosirius Red for collagen deposition.[9]

-

Quantify the fibrotic area using image analysis software.[5]

-

-

Molecular Analysis:

-

Extract RNA from frozen liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of fibrogenic genes (e.g., Col1a1, Acta2 (α-SMA), Timp1).

-

Extract protein from frozen liver tissue and perform Western blotting to assess the protein levels of α-SMA and other relevant markers.[8]

-

-

Precision-Cut Liver Slices (PCLS)

PCLS offer an ex vivo model that preserves the complex multicellular architecture of the liver.[15]

Materials:

-

Fresh human or rodent liver tissue

-

Krumdieck tissue slicer

-

William's Medium E

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

AZD3355

-

DMSO (vehicle)

-

6-well plates

Procedure:

-

Preparation of PCLS:

-

Prepare ice-cold Krebs-Henseleit buffer.

-

Core the liver tissue and place it in the tissue slicer.

-

Slice the tissue to a thickness of 250 µm in ice-cold buffer.

-

-

Culture and Treatment:

-

Place individual slices in 6-well plates containing pre-warmed William's Medium E supplemented with FBS and antibiotics.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

After an initial stabilization period, treat the slices with AZD3355 or vehicle (DMSO) at the desired concentrations.

-

-

Analysis:

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for investigating the repositioning of AZD3355 for liver fibrosis.

Experimental Workflow Diagram

Caption: A generalized workflow for the repositioning of AZD3355.

Conclusion

The existing preclinical data strongly support the therapeutic potential of AZD3355 as a novel treatment for liver fibrosis. Its well-defined mechanism of action, coupled with demonstrated efficacy in relevant in vitro and in vivo models, warrants further investigation in clinical settings. This guide provides a comprehensive resource for researchers and drug development professionals to design and execute further studies to validate the clinical utility of AZD3355 in patients with liver fibrosis.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The GABAB receptor inhibits activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Γ-aminobutyric acid B receptor improves carbon tetrachloride-induced liver fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dial.uclouvain.be [dial.uclouvain.be]

- 11. mdpi.com [mdpi.com]

- 12. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]

- 13. Chronic liver fibrosis model in mice and liver damage model evaluation [bio-protocol.org]

- 14. Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo [xiahepublishing.com]

- 15. Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Pathways Affected by Lesogaberan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesogaberan (B1674770) hydrochloride (AZD3355) is a potent and selective agonist for the Gamma-aminobutyric acid (GABA) type B receptor (GABA-B). Initially developed for the treatment of gastroesophageal reflux disease (GERD), its mechanism of action revolves around the modulation of key cellular signaling pathways that influence neuronal excitability and muscle tone. This technical guide provides a comprehensive overview of the cellular pathways affected by Lesogaberan hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions. The information is intended to support further research and drug development efforts related to GABA-B receptor agonists.

Core Mechanism of Action: GABA-B Receptor Agonism

Lesogaberan acts as a direct agonist at the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects in the central and peripheral nervous systems. The functional GABA-B receptor is a heterodimer composed of two subunits: GABA-B R1 and GABA-B R2. Lesogaberan binds to the GABA-B R1 subunit, inducing a conformational change that activates the associated heterotrimeric G-protein (Gi/o). This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effector proteins, initiating a cascade of intracellular events.

Quantitative Receptor Binding and Potency Data

The affinity and potency of this compound for the GABA-B receptor have been characterized in several preclinical studies. The following tables summarize the key quantitative data.

| Parameter | Species | Preparation | Value | Reference |

| Binding Affinity (Ki) | Rat | Brain Membranes ([3H]GABA displacement) | 5.1 nM | [1] |

| Binding Affinity (IC50) | Rat | Brain Membranes (displaced GABA binding) | 2 nM | [2] |

| Potency (EC50) | Human | Recombinant GABA-B R1a/2 in CHO cells (Increased intracellular Ca2+) | 8.6 nM | [1][3] |

Table 1: Receptor Binding Affinity and Potency of this compound.

| Parameter | Species | Effect | Value | Reference |

| Selectivity | Rat | GABA-B vs. GABA-A receptor binding | >600-fold | [2] |

Table 2: Receptor Selectivity of this compound.

Downstream Cellular Signaling Pathways

Activation of the GABA-B receptor by this compound triggers three primary downstream signaling pathways that collectively contribute to its pharmacological effects.

Inhibition of Adenylyl Cyclase

The Gαi/o subunit, upon dissociation from the G-protein complex, directly inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). A reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of numerous downstream targets, including transcription factors and ion channels.

Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels

The Gβγ subunit dimer, freed upon G-protein activation, directly binds to and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. This activation results in an efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus exerting an inhibitory effect.

Inhibition of Voltage-Gated Calcium Channels (VGCCs)

The Gβγ subunit also directly interacts with and inhibits the activity of presynaptic voltage-gated calcium channels (VGCCs), particularly N-type (CaV2.2) and P/Q-type (CaV2.1) channels. By inhibiting these channels, Lesogaberan reduces the influx of calcium ions (Ca2+) into the presynaptic terminal upon the arrival of an action potential. This reduction in intracellular calcium concentration is a critical step in decreasing the release of neurotransmitters.

Other Potential Pathways

Recent research suggests that GABA-B receptor activation may also engage in crosstalk with other signaling pathways. One such proposed pathway involves the transactivation of the Insulin-like Growth Factor-1 Receptor (IGF-1R), potentially through a Phospholipase C (PLC) and Focal Adhesion Kinase (FAK) dependent mechanism. This pathway has been implicated in cell survival and proliferation.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

GABA-B Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for Characterizing this compound.

Detailed Experimental Protocols

Radioligand Binding Assay ([3H]GABA Displacement)

This protocol is adapted from methods used to determine the binding affinity of compounds to the GABA-B receptor.

-

Objective: To determine the binding affinity (Ki) of this compound for the rat GABA-B receptor.

-

Materials:

-

Rat brain tissue

-

[3H]gamma-aminobutyric acid ([3H]GABA)

-

This compound

-

Baclofen (B1667701) (for non-specific binding)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the crude synaptic membranes. Wash the pellet by resuspension in fresh buffer and recentrifugation.

-

Binding Assay: In a 96-well plate, combine the prepared brain membranes, a fixed concentration of [3H]GABA, and varying concentrations of this compound in Tris-HCl buffer.

-

Non-specific Binding: In a parallel set of wells, add a high concentration of baclofen to determine non-specific binding.

-

Incubation: Incubate the plates at 4°C for 20 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove unbound [3H]GABA.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

-

Human Islet Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This protocol is based on the methodology used to assess the effect of Lesogaberan on human islet cell proliferation[4].

-

Objective: To measure the effect of this compound on the proliferation of human islet cells.

-

Materials:

-

Freshly isolated human islets

-

CMRL medium (0.1% glucose)

-